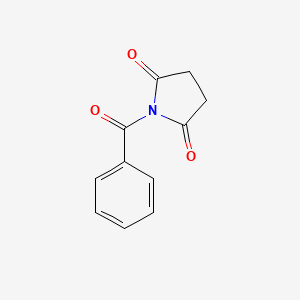1-Benzoylpyrrolidine-2,5-dione
CAS No.: 6343-27-7
Cat. No.: VC3775002
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6343-27-7 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 1-benzoylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C11H9NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | CLFHABXQJQAYEF-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1-Benzoylpyrrolidine-2,5-dione, also known as N-benzoylsuccinimide, is an N-acylated succinimide derivative characterized by a benzoyl group attached to the nitrogen atom of the succinimide ring. The compound features a five-membered heterocyclic structure with two carbonyl groups and a benzoyl substituent on the nitrogen atom.
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers, as summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 6343-27-7 |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 1-benzoylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C11H9NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChIKey | CLFHABXQJQAYEF-UHFFFAOYSA-N |
| SMILES Notation | C1CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 |
| PubChem Compound ID | 232580 |
The compound exists as a solid at room temperature and features a characteristic structural arrangement with a benzoyl group attached to a succinimide ring.
Structural Analysis
The chemical structure of 1-benzoylpyrrolidine-2,5-dione consists of:
The monoisotopic mass of the compound is 203.05824 Da, which is a precise measurement used in analytical techniques such as mass spectrometry . The structural configuration contributes significantly to its chemical reactivity and applications in organic synthesis.
Physical and Chemical Properties
1-Benzoylpyrrolidine-2,5-dione exhibits specific physical and chemical properties that determine its behavior in various applications and reactions.
Physical Properties
The compound is typically a white crystalline solid at standard temperature and pressure. Storage recommendations indicate that it should be maintained at temperatures between 2°C and 8°C to preserve its stability and purity.
Spectroscopic identification of 1-benzoylpyrrolidine-2,5-dione is commonly performed using ATR-IR and FT-Raman spectroscopy. These techniques provide characteristic spectra that serve as fingerprints for identification and purity assessment. The spectral data are typically obtained using instruments such as the Bruker Tensor 27 FT-IR and Bruker MultiRAM Stand Alone FT-Raman Spectrometer.
Chemical Reactivity
The chemical reactivity of 1-benzoylpyrrolidine-2,5-dione is primarily dictated by its functional groups:
-
The N-benzoyl group can participate in various transformations including nucleophilic substitution reactions
-
The succinimide ring contains electrophilic carbonyl centers that can undergo nucleophilic attack
-
The compound can function as an acylating agent in certain reactions
These reactive features make it a valuable reagent in organic synthesis, particularly for introducing benzoyl groups into various molecular frameworks.
Synthetic Applications and Industrial Uses
1-Benzoylpyrrolidine-2,5-dione serves important roles in both laboratory and industrial settings.
Role in Organic Synthesis
The compound functions prominently as a coupling agent in organic synthesis. Its ability to facilitate the formation of carbon-carbon bonds and to introduce benzoyl groups makes it valuable in the preparation of complex organic molecules.
Specific synthetic applications include:
-
Synthesis of saccharin derivatives: The compound contributes to the formation of key intermediates in saccharin production
-
Production of arylketones: It participates in reactions that generate aryl ketone compounds
-
Industrial coupling reactions: Its structure enables it to serve as a linking agent in certain polymerization processes
Reaction Profiles
Although the search results don't provide specific reaction protocols for 1-benzoylpyrrolidine-2,5-dione itself, information on related compounds like 1-benzoylpiperidine-2,6-dione suggests potential reaction pathways. These related compounds participate in reactions with boronic acids in the presence of catalysts like Pd(OAc)₂ and ligands such as PCy₃HBF₄ . By analogy, 1-benzoylpyrrolidine-2,5-dione likely engages in similar transformations, though with distinctive reactivity patterns due to structural differences.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These classifications highlight the need for appropriate protective measures when handling the compound.
Related Compounds
Understanding the relationship between 1-benzoylpyrrolidine-2,5-dione and structurally similar compounds provides context for its chemical behavior and applications.
Structural Analogs
Several compounds share structural similarities with 1-benzoylpyrrolidine-2,5-dione, including:
-
1-(3,4,5-Trimethoxy-benzoyl)-pyrrolidine-2,5-dione: A derivative with three methoxy groups on the benzoyl ring, having the molecular formula C14H15NO6 and molecular weight of 293.27 g/mol
-
1-Benzoylpiperidine-2,6-dione: A six-membered ring analog that appears in various synthetic protocols
These structural relationships illustrate the diversity of N-acylated cyclic imides and their applications in organic chemistry.
Comparison with Related Structures
The table below compares key properties of 1-benzoylpyrrolidine-2,5-dione with its trimethoxy derivative:
| Property | 1-Benzoylpyrrolidine-2,5-dione | 1-(3,4,5-Trimethoxy-benzoyl)-pyrrolidine-2,5-dione |
|---|---|---|
| Molecular Formula | C11H9NO3 | C14H15NO6 |
| Molecular Weight | 203.19 g/mol | 293.27 g/mol |
| Ring Size | 5-membered (pyrrolidine) | 5-membered (pyrrolidine) |
| Substituents | Benzoyl | 3,4,5-Trimethoxy-benzoyl |
| CAS Number | 6343-27-7 | Not specified in search results |
The presence of methoxy substituents in the derivative likely alters its electronic properties, solubility, and reactivity compared to the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume